

GSK3739936: A Comparative Analysis of its Anticipated Cross-Resistance Profile

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Compound of Interest					
Compound Name:	GSK3739936				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-resistance profile of **GSK3739936** (also known as BMS-986180), a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Due to the discontinuation of its clinical development owing to preclinical toxicology findings, publicly available data on its cross-resistance with a comprehensive panel of antiretroviral drugs is limited.[1][2] This guide, therefore, summarizes the known antiviral activity of **GSK3739936** and extrapolates its likely cross-resistance profile based on its novel mechanism of action, in the context of established antiretroviral resistance patterns.

Introduction to GSK3739936

GSK3739936 is an allosteric inhibitor of HIV-1 integrase, a novel class of antiretrovirals that function differently from traditional integrase strand transfer inhibitors (INSTIs). Instead of blocking the active site of the integrase enzyme, ALLINIs bind to a distinct site, inducing aberrant multimerization of integrase, which leads to the production of non-infectious viral particles.[1] **GSK3739936** demonstrated potent in vitro activity against wild-type HIV-1 with a reported 50% effective concentration (EC50) of 1.7 nM.[3] A key feature of this compound was its broad-spectrum activity against HIV-1 variants with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme.[1]

Quantitative Data Summary



Given the limited public data, a comprehensive table of cross-resistance for **GSK3739936** against a wide array of resistant mutants is not available. The following table summarizes the known antiviral potency of **GSK3739936**.

Compound	Virus Type	Assay Cell Line	EC50 (nM)	Cytotoxicity (CC50 in MT-2 cells)	Reference
GSK3739936	Wild-type HIV-1	MT-2 cells	1.7	>20,000	
GSK3739936	HIV-1 with 124/125 IN polymorphis ms	Not specified	Potent activity reported	Not specified	

Anticipated Cross-Resistance Profile

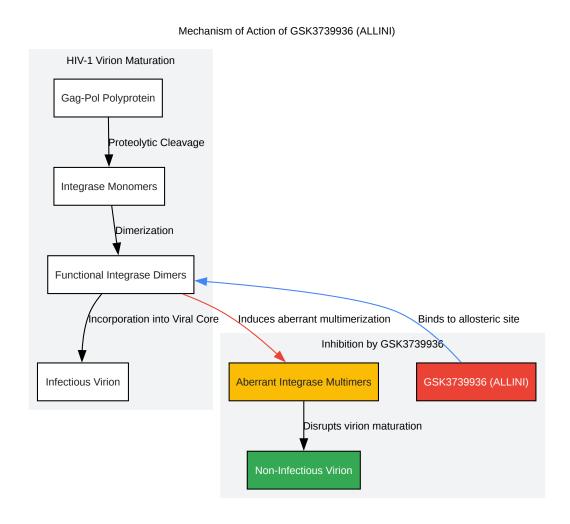
Based on its unique mechanism of action, **GSK3739936** is anticipated to have a favorable cross-resistance profile with other classes of antiretrovirals.

- Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse
 Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs): As these drug classes
 target different viral enzymes (reverse transcriptase and protease), it is highly unlikely that
 resistance mutations to these drugs would confer cross-resistance to GSK3739936, which
 targets the integrase enzyme.
- Integrase Strand Transfer Inhibitors (INSTIs): There is a potential for a lack of cross-resistance between GSK3739936 and first-generation INSTIs like raltegravir and elvitegravir.
 Resistance to these INSTIs often involves mutations in the active site of the integrase. Since GSK3739936 binds to an allosteric site, it would likely remain active against viruses with these mutations. However, some second-generation INSTIs have shown retained activity against viruses resistant to first-generation agents, highlighting the complexity of integrase resistance.

Signaling Pathways and Experimental Workflows



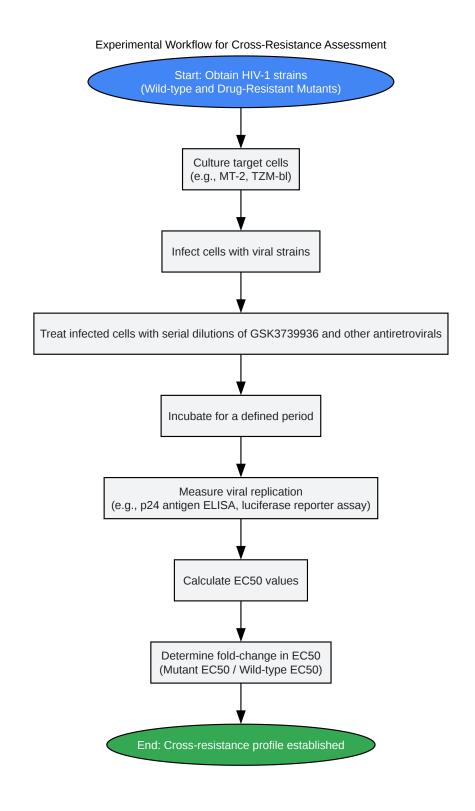
The mechanism of action of **GSK3739936** and the experimental workflow for assessing antiretroviral cross-resistance are depicted in the following diagrams.



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Caption: Mechanism of GSK3739936 action.





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Caption: Workflow for antiretroviral cross-resistance testing.



Experimental Protocols

The following is a generalized protocol for assessing the in vitro cross-resistance of an antiretroviral compound. Specific details may vary between laboratories.

Objective: To determine the susceptibility of various drug-resistant HIV-1 strains to **GSK3739936** compared to wild-type HIV-1.

Materials:

- Cell lines permissive to HIV-1 infection (e.g., MT-2, TZM-bl).
- Laboratory-adapted HIV-1 strains (e.g., NL4-3, IIIB).
- Site-directed mutant HIV-1 clones containing known resistance mutations for NRTIs, NNRTIs, PIs, and INSTIs.
- GSK3739936 and other antiretroviral drugs for comparison.
- Cell culture medium, supplements, and reagents.
- Assay kits for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay system).
- 96-well cell culture plates.
- · CO2 incubator.

Procedure:

- Cell Preparation: Plate permissive cells (e.g., MT-2) in 96-well plates at an appropriate density and incubate overnight.
- Drug Preparation: Prepare serial dilutions of GSK3739936 and other antiretroviral drugs in cell culture medium.
- Infection: Infect the plated cells with a standardized amount of wild-type or drug-resistant HIV-1 virus stock.



- Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include control wells with no drug.
- Incubation: Incubate the plates for 4-7 days at 37°C in a humidified CO2 incubator.
- Quantification of Viral Replication: At the end of the incubation period, quantify the extent of
 viral replication in the cell culture supernatants or cell lysates. This can be done by
 measuring p24 antigen concentration using an ELISA or by measuring reporter gene activity
 (e.g., luciferase) in engineered cell lines.
- Data Analysis:
 - Determine the drug concentration that inhibits viral replication by 50% (EC50) for each virus strain and each drug by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
 - Calculate the fold-change in EC50 for each mutant virus by dividing the EC50 value for the mutant by the EC50 value for the wild-type virus. A fold-change significantly greater than 1 indicates reduced susceptibility (resistance).

Conclusion

GSK3739936, as an allosteric HIV-1 integrase inhibitor, held promise for activity against HIV-1 strains resistant to other antiretroviral classes due to its novel mechanism of action. While comprehensive clinical data on its cross-resistance profile remains unavailable due to the cessation of its development, the foundational understanding of its mechanism suggests a low potential for cross-resistance with existing NRTIs, NNRTIs, and PIs. Further investigation into the cross-resistance between ALLINIs and INSTIs is warranted for the development of future generations of HIV-1 inhibitors.

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